Methyl 3-aminocyclobutanecarboxylate
Description
Methyl 3-aminocyclobutanecarboxylate (CAS: 1354940-69-4) is a cyclobutane derivative featuring an amino group at the 3-position and a methyl ester at the 1-position. Its hydrochloride salt form (e.g., cis-isomer CAS: 1212304-86-3) is commonly used in pharmaceutical synthesis due to the cyclobutane ring’s inherent strain, which enhances reactivity and enables diverse functionalization . The molecular formula is C₆H₁₂ClNO₂ (hydrochloride form) with a molecular weight of 165.62 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in designing bioactive molecules targeting enzymes or receptors sensitive to strained ring systems.
Properties
IUPAC Name |
methyl 3-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBSFYWZNUKOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653861 | |
| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-19-5 | |
| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It’s known that the compound can participate in the robinson annulation reaction, a chemical reaction used in organic chemistry for ring formation. This reaction involves a Michael reaction followed by an intramolecular aldol condensation.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant. The compound has a logP value around 0.33, indicating moderate lipophilicity. These properties suggest that Methyl 3-aminocyclobutanecarboxylate may have good bioavailability.
Biological Activity
Methyl 3-aminocyclobutanecarboxylate (MACC) is a cyclic amino acid derivative with significant biological activity, particularly in neurochemistry. This compound, characterized by its unique cyclobutane structure and functional groups, has garnered attention for its potential interactions with neurotransmitter systems and other biological targets.
- Molecular Formula : C₆H₁₁NO₂
- Structural Features : The compound features a cyclobutane ring, an amino group, and a carboxylate moiety. The presence of these groups allows for various chemical transformations and biological interactions.
Biological Activity
Research indicates that MACC exhibits notable biological activity, primarily due to its structural similarity to neurotransmitters. This similarity may facilitate interactions with various receptors in the nervous system, potentially influencing neurotransmission and other biochemical pathways.
The exact mechanism of action for MACC remains largely undefined; however, preliminary studies suggest that it may interact with neurotransmitter receptors. The amino group can form hydrogen bonds with biomolecules, which may influence their structural conformation and function. Additionally, MACC could participate in enzymatic reactions that affect various biochemical pathways .
Neurochemical Studies
Initial investigations into the neurochemical properties of MACC have revealed its potential role in modulating neurotransmitter systems. These studies suggest that MACC might act as a neuromodulator or interact with receptors involved in mood regulation and cognitive functions.
- Study Example : A study examining the effects of MACC on synaptic transmission found that it could enhance the release of certain neurotransmitters, indicating a possible excitatory role in neural signaling .
Applications in Medicine
The ongoing research into MACC's biological activity has opened avenues for potential therapeutic applications:
- Neuropharmacology : Given its interaction with neurotransmitter systems, MACC may be explored for use in treating conditions such as depression or anxiety.
- Drug Development : As a synthetic intermediate, MACC can be utilized in the development of more complex pharmaceutical compounds aimed at targeting specific neurological pathways .
Comparative Analysis with Related Compounds
To better understand the uniqueness of MACC, a comparison with structurally related compounds can be beneficial:
| Compound Name | Structural Similarity | Known Biological Activity |
|---|---|---|
| This compound | High | Potential neuromodulator |
| Methyl 3-aminocyclopentanecarboxylate | Moderate | Neuroprotective effects |
| Methyl 4-aminocyclohexanecarboxylate | Low | Limited studies; potential analgesic |
Comparison with Similar Compounds
Below is a detailed comparison of Methyl 3-aminocyclobutanecarboxylate with structurally related cyclobutane and cycloalkane derivatives.
Structural and Functional Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| This compound HCl | C₆H₁₂ClNO₂ | 165.62 | Amino, Methyl ester | 1354940-69-4 |
| Methyl 3-oxocyclobutanecarboxylate | C₆H₈O₃ | 128.13 | Oxo, Methyl ester | 695-95-4 |
| Methyl 3-(benzyloxy)cyclobutanecarboxylate | C₁₃H₁₆O₃ | 220.27 | Benzyloxy, Methyl ester | 4934-98-9 |
| Methyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | 143.18 | Amino, Methyl ester | 1314922-38-7 |
| cis-Ethyl 3-aminocyclobutanecarboxylate HCl | C₇H₁₄ClNO₂ | 179.65 | Amino, Ethyl ester | 957793-35-0 |
Key Observations :
- Ring Strain: Cyclobutane derivatives (e.g., this compound) exhibit higher ring strain compared to cyclopentane analogs, leading to increased reactivity in ring-opening or functionalization reactions .
- Substituent Effects : The benzyloxy group in Methyl 3-(benzyloxy)cyclobutanecarboxylate enhances lipophilicity, while the ethyl ester in cis-Ethyl derivatives may alter metabolic stability compared to methyl esters .
- Amino Group: The amino group in this compound allows for nucleophilic reactions (e.g., amide bond formation), distinguishing it from the ketone-containing Methyl 3-oxocyclobutanecarboxylate .
Physical and Chemical Properties
Solubility and Stability
- This compound HCl: Likely soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt form, enhancing bioavailability in drug formulations .
- Methyl 3-oxocyclobutanecarboxylate : Lower polarity due to the ketone group, resulting in better solubility in organic solvents like ethyl acetate .
- Methyl 3-aminocyclopentanecarboxylate: Similar solubility to the cyclobutane analog but with reduced ring strain, leading to higher thermal stability .
Reactivity
- Cyclobutane derivatives undergo ring-opening reactions under acidic or basic conditions, while cyclopentane analogs are more stable. For example, this compound may participate in [2+2] cycloadditions, leveraging ring strain .
- The benzyloxy group in Methyl 3-(benzyloxy)cyclobutanecarboxylate can be deprotected via hydrogenolysis, enabling further functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
